N-Cyclopropyl-5-ethynylnicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-5-ethynylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-8-5-9(7-12-6-8)11(14)13-10-3-4-10/h1,5-7,10H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVGLDOGRNQPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 5 Ethynylnicotinamide
Strategies for Constructing the N-Cyclopropyl Amide Linkage
The formation of the N-cyclopropyl amide bond is a critical transformation. The unique steric and electronic properties of the cyclopropyl (B3062369) group necessitate specific synthetic approaches. These range from direct coupling reactions to multi-step sequences involving cyclopropanation.
Directly forming the N-cyclopropyl bond on a pre-existing amide or a related nitrogenous precursor is an efficient strategy. Modern methods often employ copper-catalyzed cross-coupling reactions with cyclopropylating agents.
One prominent method involves the use of cyclopropylboronic acid in the presence of a copper catalyst. Research has demonstrated that the reaction of amides with readily available cyclopropylboronic acid, mediated by copper(II) acetate (B1210297) and a base like sodium carbonate, affords N-cyclopropyl amides in good to excellent yields. nih.gov This approach is valued for its operational simplicity and the commercial availability of the cyclopropylating agent.
Another powerful technique is the use of organobismuth reagents. A direct N-cyclopropylation of cyclic amides and other nitrogen-containing heterocycles has been developed using a stable cyclopropylbismuth reagent. acs.org This reaction is catalyzed by copper acetate and proceeds smoothly, showcasing the ability to transfer the cyclopropyl group directly to the nitrogen atom of the amide. acs.orgnih.gov
Table 1: Comparison of Direct N-Cyclopropylation Methods
| Method | Cyclopropylating Agent | Catalyst System | Key Advantages |
|---|---|---|---|
| Chan-Lam Coupling | Cyclopropylboronic Acid | Copper(II) Acetate | Utilizes a commercially available and stable boronic acid. nih.gov |
An alternative to direct N-cyclopropylation involves constructing the cyclopropyl ring itself from a precursor already attached to the amide nitrogen. This often involves intramolecular cyclization reactions. For instance, methods have been developed for the titanium-mediated synthesis of bicyclic cyclopropylamines from unsaturated nitriles, which can be conceptually extended to amide precursors. acs.org
Another approach involves the reaction of carboxylic acids or their derivatives. A photoredox-catalyzed method allows for the synthesis of functionalized cyclopropanes from carboxylic acids through a radical addition–polar cyclization cascade. nih.gov This strategy could be adapted to start from a nicotinic acid derivative, followed by amidation with cyclopropylamine (B47189). The synthesis of cyclopropanecarboxamide (B1202528) itself, a key intermediate, can be achieved by reacting cyclopropanecarboxylic esters with ammonia (B1221849) in the presence of an alcoholate catalyst. google.com This cyclopropanecarboxamide could then be coupled with a suitable pyridine (B92270) derivative.
General strategies for cyclopropanation often involve the use of carbenes or carbenoids, or Michael addition followed by ring closure, highlighting the diverse tactics available for forming this strained ring system. harvard.edu
When chirality is a consideration, stereoselective methods for creating the cyclopropyl group are paramount. The inherent strain and unique geometry of cyclopropanes make them valuable chiral building blocks. chemrxiv.org
One of the most powerful methods for creating cyclopropanes is the Simmons-Smith cyclopropanation. nih.gov While developing catalytic asymmetric versions of this reaction has been challenging, significant progress has been made, particularly for the cyclopropanation of allylic alcohols. nih.gov These chiral cyclopropyl alcohols can then be converted into the corresponding amines and subsequently into amides.
Tandem reactions that create chiral allylic zinc alkoxide intermediates, followed by an in-situ cyclopropanation, offer an efficient route to enantiomerically enriched cyclopropyl alcohols. nih.gov Furthermore, reviews on the asymmetric synthesis of cyclopropylamine derivatives highlight various strategies, including those based on carbene species, ylide formation, and intramolecular cyclopropanations, which provide access to enantiopure building blocks for synthesis. researchgate.net The mechanism of cyclopropanation can also influence stereochemistry; for example, iron-porphyrin catalyzed reactions have been shown to proceed through a concerted, non-radical pathway, which ensures stereospecificity. acs.org
Synthesis of the 5-Ethynylnicotinamide Core Structure
Introducing the ethynyl (B1212043) group onto the pyridine ring of nicotinamide (B372718) is a key step that significantly influences the molecule's electronic properties and provides a handle for further chemical modification.
The functionalization of the nicotinamide core at the 5-position typically starts from a precursor bearing a leaving group, most commonly a halogen such as bromine or iodine. This halogenated nicotinamide (or a precursor like a nicotinic acid ester) serves as the electrophilic partner in a cross-coupling reaction. nih.govnih.gov The introduction of the ethynyl group is most reliably achieved using palladium-catalyzed cross-coupling chemistry, specifically the Sonogashira reaction. beilstein-journals.org
The Sonogashira reaction is the cornerstone for forming C(sp²)-C(sp) bonds, making it the premier method for synthesizing arylalkynes such as 5-ethynylnicotinamide. nih.govlibretexts.org The reaction couples a vinyl or aryl halide with a terminal alkyne. To synthesize the target molecule, a 5-halonicotinamide derivative is coupled with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.org
The catalytic cycle is well-understood and involves several key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halonicotinamide.
Transmetalation: A copper acetylide, formed in situ from the terminal alkyne, copper(I), and the amine base, transfers the alkyne group to the palladium center.
Reductive Elimination: The desired product, 5-ethynylnicotinamide, is eliminated from the palladium complex, regenerating the palladium(0) catalyst for the next cycle. youtube.com
While classic conditions often use catalysts like Pd(PPh₃)₄ and a copper(I) salt, numerous modern variations exist. libretexts.org Copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne, utilizing specialized ligands and conditions. nih.govrsc.org The choice of palladium precatalyst, ligand, base, and solvent can be optimized to achieve high yields for challenging substrates, including electron-deficient heteroaromatic systems like the pyridine ring in nicotinamide. nih.govnih.gov
Table 2: Key Components in Palladium-Catalyzed Ethynylation (Sonogashira Reaction)
| Component | Role | Common Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the coupling reaction. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl. nih.govlibretexts.org |
| Copper(I) Cocatalyst | Forms copper acetylide, facilitates transmetalation. | Copper(I) iodide (CuI). libretexts.org |
| Alkyne Source | Provides the ethynyl group. | Trimethylsilylacetylene, Phenylacetylene. libretexts.org |
| Base | Neutralizes the HX by-product and aids acetylide formation. | Triethylamine (NEt₃), Diisopropylethylamine (DIPEA). figshare.com |
The development of an "inverse Sonogashira reaction," where an iodoalkyne is coupled with a boronic acid, provides an alternative synthetic route, further expanding the toolkit for creating complex alkynes. nih.gov
Convergent and Divergent Synthetic Routes to N-Cyclopropyl-5-ethynylnicotinamide
The construction of this compound can be approached through both convergent and divergent synthetic strategies. These routes offer flexibility in accessing the final compound and its analogues.
A plausible convergent synthesis involves the coupling of two pre-functionalized fragments: a 5-halonicotinic acid derivative and cyclopropylamine, followed by the introduction of the ethynyl group. A typical sequence would begin with the formation of the amide bond between 5-bromonicotinic acid and cyclopropylamine. This reaction can be achieved using standard peptide coupling reagents. The resulting N-cyclopropyl-5-bromonicotinamide then serves as a substrate for a Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This palladium-catalyzed reaction with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, introduces the ethynyl moiety at the 5-position of the pyridine ring. wikipedia.orggelest.com Subsequent deprotection of the silyl (B83357) group, if used, yields the target compound.
Divergent synthetic routes , on the other hand, start from a common intermediate that is later elaborated into a variety of derivatives, including this compound. nih.gov For instance, a key intermediate could be 5-ethynylnicotinic acid. This intermediate can be synthesized from a 5-halonicotinic acid ester via a Sonogashira coupling, followed by hydrolysis of the ester. From 5-ethynylnicotinic acid, a library of nicotinamide derivatives can be generated by reacting it with a range of amines, including cyclopropylamine, to furnish this compound. This approach is particularly useful for exploring structure-activity relationships by systematically varying the amide substituent.
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Starting Material | Reagents and Conditions | Product |
| Amide Bond Formation | 5-Ethynylnicotinic acid, Cyclopropylamine | Peptide coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | This compound |
| Sonogashira Coupling | N-Cyclopropyl-5-bromonicotinamide, Trimethylsilylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF) | N-Cyclopropyl-5-(trimethylsilylethynyl)nicotinamide |
| Desilylation | N-Cyclopropyl-5-(trimethylsilylethynyl)nicotinamide | Fluoride source (e.g., TBAF) or base (e.g., K₂CO₃/MeOH) | This compound |
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is centered around its ethynyl group and the stability of its cyclopropyl ring, particularly in biological environments.
The terminal alkyne functionality of the ethynyl group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
Cycloaddition Reactions: The ethynyl group can readily participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with azides (Huisgen cycloaddition) can be employed to form triazole derivatives. This reaction is often catalyzed by copper(I) and is a cornerstone of "click chemistry" due to its high efficiency and selectivity. Similarly, [4+2] cycloaddition reactions (Diels-Alder) with suitable dienes could lead to the formation of more complex fused-ring systems. mdpi.com The reaction of the ethynyl group with nitrile oxides can also lead to the formation of 5-substituted isoxazoles. researchgate.net
Further Sonogashira Couplings: The terminal alkyne can undergo further Sonogashira coupling reactions with various aryl or vinyl halides to generate unsymmetrically substituted diarylacetylenes. gelest.com This allows for the extension of the conjugated system and the introduction of additional structural diversity.
Hydration and Other Additions: The triple bond can be hydrated under acidic conditions, typically with a mercury catalyst, to yield the corresponding methyl ketone. Other addition reactions, such as hydrohalogenation or hydrogenation, can also be performed to access vinyl or ethyl-substituted nicotinamide derivatives.
The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability. hyphadiscovery.com However, its unique electronic and steric properties can also lead to specific metabolic pathways.
The N-cyclopropyl amide moiety exhibits interesting conformational behavior, with studies on N-cyclopropylacetamide showing the presence of both E and Z rotamers around the amide bond. nih.govacs.org This conformational flexibility could influence its binding to biological targets.
From a metabolic standpoint, the cyclopropyl ring is generally considered to be relatively stable. However, N-cyclopropylamines can undergo cytochrome P450-catalyzed N-dealkylation. nih.govnih.gov This process can proceed through different mechanisms, and in some cases, can lead to ring-opening of the cyclopropyl group. For instance, the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a single electron transfer enzyme, results in the fragmentation of the cyclopropyl ring. nih.gov While N-dealkylation is a potential metabolic pathway, the stability of the cyclopropyl ring in this compound within a biological system would need to be experimentally determined. It is also worth noting that in some instances, the cyclopropyl group can undergo oxidation to form hydroxylated metabolites. hyphadiscovery.com
Structure Activity Relationship Sar and Structural Biology of N Cyclopropyl 5 Ethynylnicotinamide
Investigation of Substituent Effects on Biological Activity
The biological activity of a compound is intricately linked to its chemical structure. Modifications to the substituents on the core scaffold can dramatically alter its potency, selectivity, and pharmacokinetic properties.
Impact of Cyclopropyl (B3062369) Group Configuration on Molecular Interactions
The N-cyclopropyl group is a key feature of the title compound, likely exerting a significant influence on its interaction with biological targets. The cyclopropyl ring is a small, rigid, three-membered ring that can profoundly affect a molecule's physical and chemical properties, including its solubility, stability, and reactivity. nih.gov This rigidity can be advantageous in drug design, as it reduces the conformational flexibility of the molecule, potentially leading to a more favorable entropic contribution to binding affinity.
The cyclopropyl group can participate in various non-covalent interactions that are crucial for molecular recognition. These include:
Hydrophobic Interactions: The nonpolar nature of the cyclopropyl ring allows it to engage in favorable hydrophobic interactions with complementary pockets in a protein binding site.
C-H···π Interactions: The C-H bonds of the cyclopropyl group can act as hydrogen bond donors to aromatic residues in a biological target.
π-Sigma Interactions: The strained sigma bonds of the cyclopropyl ring have some "π-character," enabling them to interact with electron-deficient systems.
The specific orientation of the cyclopropyl group relative to the nicotinamide (B372718) ring is critical. Different spatial arrangements can either facilitate or hinder key interactions with a receptor or enzyme active site. The unique electronic and steric properties of the cyclopropyl group can also shield the adjacent amide bond from metabolic degradation, thereby enhancing the compound's biological half-life. The incorporation of a cyclopropyl moiety has been shown in other molecular contexts to enhance binding and potency, increase metabolic stability, and reduce off-target effects. nih.gov
Role of Nicotinamide Ring Modifications on Compound Potency
The nicotinamide scaffold is a well-known pharmacophore present in numerous bioactive molecules and is a derivative of nicotinic acid (Vitamin B3). ontosight.ai Nicotinic acid and its derivatives are known to be multifunctional pharmacophores in a variety of biological processes. mdpi.com The potency of nicotinamide-based compounds can be significantly modulated by substitutions on the pyridine (B92270) ring.
For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the introduction of chloro substituents at the 5- and 6-positions of the pyridine ring resulted in a compound with significantly enhanced fungicidal activity against cucumber downy mildew. mdpi.com This highlights the sensitivity of the nicotinamide core to electronic and steric modifications. The electronic properties of the pyridine ring, including the distribution of electron density and its ability to participate in hydrogen bonding and π-π stacking interactions, are pivotal for target engagement.
The following table illustrates hypothetical modifications to the nicotinamide ring of N-Cyclopropyl-5-ethynylnicotinamide and their potential impact on potency, based on general principles of medicinal chemistry.
| Modification to Nicotinamide Ring | Predicted Impact on Potency | Rationale |
| Introduction of an electron-donating group (e.g., -OCH3) | Potentially increase or decrease | An electron-donating group could enhance π-π stacking interactions but might also lead to unfavorable steric clashes. |
| Introduction of an electron-withdrawing group (e.g., -Cl, -CF3) | Potentially increase | An electron-withdrawing group can alter the pKa of the pyridine nitrogen, potentially improving interactions with the biological target. |
| Relocation of the ethynyl (B1212043) group (e.g., to the 4- or 6-position) | Likely decrease | The specific positioning of the ethynyl group at the 5-position is likely crucial for optimal interaction with the target. |
Influence of Ethynyl Group Positioning and Modifications on Receptor/Enzyme Recognition
The ethynyl group at the 5-position of the nicotinamide ring is another critical determinant of the compound's biological activity. The acetylene (B1199291) moiety is a versatile functional group in medicinal chemistry, often employed as a bioisostere for other chemical groups or as a rigid linker to orient other functional groups correctly.
The linear geometry of the ethynyl group can act as a rigid spacer, positioning other parts of the molecule for optimal interaction with a biological target. Furthermore, the π-system of the triple bond can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding to the π-cloud.
Modification or replacement of the ethynyl group would be expected to have a profound impact on the compound's activity. For example, its replacement with a larger, more flexible group could disrupt the precise orientation required for binding. Conversely, replacing it with a different small, rigid group might maintain some activity, depending on the specific interactions it forms.
Computational Chemistry and Molecular Modeling of this compound
Computational methods are invaluable tools for understanding the structural and energetic properties of molecules and for predicting their interactions with biological targets.
Conformational Analysis and Energetic Landscapes
Conformational analysis of this compound would be essential to understand its preferred three-dimensional structure in solution and in a biological environment. The rotation around the single bond connecting the cyclopropyl group to the amide nitrogen and the bond connecting the nicotinamide ring to the amide group would be of particular interest.
Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and to identify the lowest energy (most stable) conformations. nih.gov Such studies on related N-substituted systems have shown that the conformational preference can be influenced by the nature of the substituent and the solvent environment. researchgate.net For this compound, it would be crucial to determine whether the cyclopropyl group prefers to be oriented in a syn or anti position relative to the pyridine ring and to understand the rotational barrier around the amide bond.
The energetic landscape of the molecule, which maps the energy of the molecule as a function of its conformational coordinates, can provide insights into its flexibility and the accessibility of bioactive conformations.
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological macromolecule. nih.gov In the absence of a known biological target for this compound, hypothetical docking studies could be performed against a panel of enzymes or receptors that are known to interact with nicotinamide-containing ligands.
The process would involve:
Target Selection: Identifying potential biological targets based on the structural features of the compound. Given the nicotinamide core, enzymes such as dehydrogenases or other NAD(P)-dependent enzymes could be considered.
Ligand and Receptor Preparation: Generating a 3D model of this compound and preparing the 3D structure of the target protein, which often involves adding hydrogen atoms and assigning partial charges.
Docking Simulation: Using a docking program to explore the possible binding modes of the ligand within the active site of the receptor.
Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, would be analyzed for the top-scoring poses.
The following table outlines a hypothetical molecular docking study for this compound against a putative kinase target.
| Parameter | Description |
| Biological Target | Putative Serine/Threonine Kinase |
| Binding Site | ATP-binding pocket |
| Key Predicted Interactions | - Hydrogen bond between the nicotinamide ring nitrogen and a backbone amide of the hinge region.- Hydrophobic interaction of the cyclopropyl group with a hydrophobic pocket.- π-π stacking of the nicotinamide ring with an aromatic residue (e.g., Phenylalanine).- Interaction of the ethynyl group with a specific sub-pocket. |
| Predicted Binding Affinity | -8.5 kcal/mol (hypothetical value) |
Such studies, while theoretical, can provide valuable hypotheses about the potential mechanism of action of this compound and guide the design of future experimental studies.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening has become an indispensable tool in the discovery of novel NAMPT inhibitors, including those with scaffolds related to this compound. Both ligand-based and structure-based approaches are employed to identify new chemical entities with the potential for therapeutic application. osti.govnih.govnih.govnih.gov
Ligand-Based Virtual Screening (LBVS): This methodology relies on the knowledge of known active ligands to identify new compounds with similar properties. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. For the discovery of NAMPT inhibitors, a known potent inhibitor can be used as a template to search large chemical databases for compounds with similar 2D or 3D features. nih.gov
Structure-Based Virtual Screening (SBVS): In contrast to LBVS, structure-based methods utilize the three-dimensional (3D) structure of the target protein, in this case, NAMPT. nih.govnih.gov The process involves docking candidate molecules from a virtual library into the binding site of the NAMPT protein to predict their binding affinity and pose. nih.govnih.gov The availability of publicly accessible X-ray co-crystal structures of NAMPT with various inhibitors has significantly facilitated SBVS campaigns. osti.govnih.gov
A typical SBVS workflow for identifying novel NAMPT inhibitors involves several key steps:
Preparation of the Receptor: The 3D structure of NAMPT is prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Library Preparation: A large library of compounds is prepared by generating 3D conformations for each molecule.
Molecular Docking: The prepared ligands are docked into the active site of NAMPT using specialized software.
Scoring and Ranking: The docked poses are scored based on their predicted binding affinity, and the compounds are ranked.
Hit Selection and Experimental Validation: The top-ranking compounds are selected for in vitro biological evaluation to confirm their inhibitory activity against NAMPT.
For instance, a structure-based design approach starting from a hit identified through a phenotypic screen led to the development of potent NAMPT inhibitors. nih.gov In this study, in silico docking of a compound library into the NAMPT crystal structure was used to identify a more synthetically accessible scaffold, which was then optimized using crystallography-driven structure-based design. nih.gov
Pharmacophore Modeling and Ligand Efficiency Metrics
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features of a ligand that are essential for its interaction with a specific biological target. Pharmacophore models are instrumental in both virtual screening and the rational design of new inhibitors. nih.gov
For NAMPT inhibitors, pharmacophore models are typically generated based on a set of known active compounds. These models define the spatial arrangement of crucial features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. A study aimed at discovering novel NAMPT inhibitors generated ten pharmacophore models, with the best model (Hypo1) exhibiting a high correlation value of 0.96 and a low root mean square deviation of 0.81. nih.gov This model, comprising four chemical features, was subsequently used as a 3D query to screen compound libraries, leading to the identification of six potential NAMPT inhibitor candidates with diverse chemical scaffolds. nih.gov
The essential pharmacophoric features for a potent NAMPT inhibitor often include:
A pyridine-like aromatic moiety that can mimic the natural substrate, nicotinamide.
A central linker region.
A solvent-exposed bulky group.
Ligand Efficiency Metrics: Ligand efficiency (LE) is a widely used metric in drug discovery to assess the binding potential of a compound relative to its size. It is calculated as the binding energy per heavy atom. This metric helps in the selection and optimization of fragments and leads, prioritizing compounds that achieve high affinity with a lower number of atoms.
Another important metric is the Lipophilic Ligand Efficiency (LLE), which relates the potency of a compound to its lipophilicity. High LLE values are desirable as they indicate that a compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and toxicity.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that govern their potency.
Development of Predictive QSAR Models for this compound Analogs
While specific QSAR models for a series of this compound analogs are not publicly documented, the development of such models would follow a well-established workflow. The goal would be to create a statistically robust model that can predict the NAMPT inhibitory activity of new analogs.
The development process for a predictive 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), for nicotinamide-based NAMPT inhibitors would typically involve:
Data Set Selection: A series of analogs with a range of biological activities (e.g., IC₅₀ values for NAMPT inhibition) is compiled.
Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold or a template molecule bound to the target.
Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated for each molecule in the aligned set.
Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to derive a correlation between the calculated descriptors and the biological activity. The predictive power of the model is rigorously validated using techniques such as leave-one-out cross-validation and by predicting the activity of an external test set of compounds.
Such a validated QSAR model would provide valuable insights into the SAR of this compound analogs, highlighting regions of the molecule where modifications are likely to enhance or diminish activity.
Descriptors and Statistical Methods for SAR Elucidation
The elucidation of SAR through QSAR modeling relies on the use of various molecular descriptors and statistical methods.
Molecular Descriptors: These are numerical values that characterize different aspects of a molecule's structure and properties. They can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., steric fields, electrostatic fields, solvent accessible surface area).
For nicotinamide-based inhibitors, relevant descriptors would likely capture the electronic properties of the pyridine ring, the size and shape of the N-substituent (cyclopropyl group), and the properties of the substituent at the 5-position (ethynyl group).
Statistical Methods: A variety of statistical techniques are used to build the QSAR models.
Multiple Linear Regression (MLR): A method for modeling the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It is commonly used in 3D-QSAR.
Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to develop more complex and predictive QSAR models.
Through the application of these descriptors and statistical methods, a detailed understanding of the SAR for this compound and its analogs can be achieved, guiding the design of future generations of NAMPT inhibitors.
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Molecular and Cellular Mechanisms of Action of N Cyclopropyl 5 Ethynylnicotinamide
Enzyme Inhibition Kinetics and Mechanistic Characterization
Determination of Dissociation Constants (Ki) and Inhibition Constants (IC50/EC50)
No specific dissociation constants (Ki) or inhibition/effector concentration constants (IC50/EC50) for N-Cyclopropyl-5-ethynylnicotinamide have been reported in the surveyed scientific literature. These values are critical for quantifying the binding affinity of a ligand to its target and its functional potency in inhibiting or activating a biological process. nih.govnih.gov The absence of this data prevents an assessment of the compound's potency and affinity for any specific enzyme or receptor.
Studies on Cyclopropyl-Mediated Enzyme Inactivation Pathways
There is no available research detailing studies on cyclopropyl-mediated enzyme inactivation pathways specifically involving this compound. The cyclopropyl (B3062369) group can be involved in mechanism-based inhibition, where the enzyme metabolizes the group to a reactive intermediate that covalently modifies and inactivates the enzyme. However, without experimental evidence, it is not possible to determine if this compound acts as such an inactivator.
Receptor Binding and Functional Modulatory Studies
Radioligand Binding Assays for Receptor Affinity Determination
No data from radioligand binding assays for this compound are publicly available. These assays are fundamental in determining the affinity of a compound for a specific receptor.
Cell-Based Functional Assays for Receptor Activation or Inhibition
Information from cell-based functional assays that would elucidate the ability of this compound to activate or inhibit receptor signaling is not present in the available literature. Such assays are crucial for understanding the functional consequences of a compound's interaction with a cellular target.
Allosteric Modulation and Orthosteric Binding Site Analysis
There are no studies available that investigate the potential allosteric modulation or orthosteric binding of this compound to any receptor. Research into other cyclopropyl-containing compounds has shown their potential as positive allosteric modulators of targets like the metabotropic glutamate (B1630785) receptor 5, highlighting a potential area for future investigation. nih.gov
Interplay with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolic Homeostasis
The direct interaction of this compound with Nicotinamide Adenine Dinucleotide (NAD+) metabolic homeostasis has not been documented. As a nicotinamide derivative, it could theoretically influence NAD+ biosynthesis or the activity of NAD+-dependent enzymes. NAD+ is a critical cofactor in cellular metabolism and signaling, and compounds affecting its homeostasis can have significant biological effects. However, without specific studies on this compound, any such role remains speculative.
Effects on NAD+ Biosynthesis Pathways and Key Enzymes (e.g., NAMPT)
No specific data is available regarding the effect of this compound on NAD+ biosynthesis pathways or the enzyme nicotinamide phosphoribosyltransferase (NAMPT).
Modulation of NAD+-Dependent Enzymes (e.g., Sirtuins, Poly-ADP-Ribose Polymerases)
While general nicotinamide derivatives are known to modulate sirtuins and PARPs, no studies have specifically investigated the interaction of this compound with these enzymes. nih.govresearchgate.net
Impact on Cellular Redox State and Energy Metabolism
There is no available information on the impact of this compound on cellular redox state or energy metabolism.
An extensive search for preclinical pharmacological data on the chemical compound this compound has been conducted. However, no specific research findings regarding its in vitro pharmacological profiling or its absorption, distribution, metabolism, and excretion (ADME) properties were found in the public domain.
The lack of available information prevents the creation of a detailed and scientifically accurate article based on the provided outline. Specifically, no data could be retrieved for the following sections:
Preclinical Pharmacological Characterization of N Cyclopropyl 5 Ethynylnicotinamide
Absorption, Distribution, Metabolism, and Excretion (ADME) Research:Similarly, there is no accessible data on in vitro absorption models or tissue distribution studies in preclinical models for this particular compound.
Therefore, the requested article with detailed research findings and data tables cannot be generated at this time. Further research or the publication of studies on N-Cyclopropyl-5-ethynylnicotinamide would be required to provide the specific information requested.
Metabolic Stability and Metabolite Identification in Hepatic Systems
The metabolic stability of a drug candidate is a crucial determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. researchgate.netspringernature.com In early drug discovery, assessing how susceptible a compound is to biotransformation by the liver is a standard practice. researchgate.net This evaluation is typically conducted using in vitro hepatic systems, such as liver microsomes or hepatocytes, from various species, including humans, rats, and mice. researchgate.netnih.gov
The process generally involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.netmdpi.com The depletion of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS), to determine its rate of metabolism. researchgate.netspringernature.com From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov A compound with very rapid metabolism may not achieve sufficient exposure in the body to be effective, while a very stable compound could accumulate and lead to toxicity. researchgate.net
For this compound, a hypothetical metabolic stability study in liver microsomes from different species could yield the results presented in the interactive table below. Such a study would help predict its metabolic rate in humans and identify any significant species differences, which is vital for extrapolating preclinical data to clinical scenarios. nih.govmdpi.com
Following the stability assessment, the identification of metabolites is performed. This involves analyzing the incubation samples with high-resolution mass spectrometry to detect and structurally elucidate the byproducts of metabolism. researchgate.netnih.gov Common metabolic pathways include oxidation, reduction, hydrolysis, and conjugation. Understanding the metabolites is important as they could be active, inactive, or even toxic.
Interactive Data Table: Hypothetical Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, in vitro, µL/min/mg) | In Vivo Intrinsic Clearance (CLint, in vivo, mL/min/kg) |
| Human | 120 | 5.8 | 4.5 |
| Rat | 45 | 15.4 | 67.8 |
| Mouse | 25 | 27.7 | 97.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Excretion Pathways and Clearance Mechanisms
The excretion and clearance of a drug and its metabolites from the body are critical processes that determine the duration of its pharmacological effect and potential for accumulation. The primary organs involved in drug excretion are the kidneys and the liver. Renal excretion involves the filtration of the drug from the blood in the glomerulus, followed by potential active secretion or passive reabsorption in the renal tubules. The physicochemical properties of a compound, such as its polarity and size, significantly influence its renal clearance.
Hepatic clearance involves the metabolism of the drug in the liver, as discussed previously, followed by the excretion of the metabolites into the bile or back into the bloodstream for subsequent renal excretion. For a compound like this compound, understanding the balance between renal and hepatic clearance is essential for predicting its behavior in patients with impaired kidney or liver function.
Studies to determine excretion pathways typically involve administering a radiolabeled version of the compound to animal models and then collecting and analyzing urine, feces, and bile to quantify the amount of radioactivity excreted through each route. This allows for the determination of the primary route of elimination from the body.
Preclinical Efficacy Studies in Disease-Relevant Animal Models
The selection of an appropriate animal model is fundamental to the preclinical evaluation of a drug's efficacy. nih.gov The chosen model should mimic key aspects of the human disease pathology and be responsive to therapeutic intervention. nih.gov For a compound like this compound, which belongs to the nicotinamide (B372718) class of compounds, potential therapeutic areas could include neurodegenerative diseases, given the role of nicotinamide adenine (B156593) dinucleotide (NAD+) in neuronal health.
For a condition such as Alzheimer's disease, a range of animal models are available, including genetically engineered mice that overexpress human amyloid precursor protein (APP) and/or tau protein, leading to the formation of amyloid plaques and neurofibrillary tangles, respectively. nih.gov These models are selected based on their ability to replicate specific pathological features of the disease, allowing for the assessment of a compound's ability to modify these features. nih.gov Similarly, for Parkinson's disease, models involving the administration of neurotoxins like MPTP or 6-hydroxydopamine are used to induce the loss of dopaminergic neurons, a hallmark of the disease. The choice of model depends on the specific mechanism of action of the drug candidate. nih.gov
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and is having a biological effect. In preclinical efficacy studies, these biomarkers provide an early indication of a compound's potential therapeutic activity. For this compound, if it is hypothesized to modulate an enzyme involved in NAD+ metabolism, a relevant PD biomarker could be the levels of NAD+ in the brain or cerebrospinal fluid of the animal model.
Interactive Data Table: Hypothetical Pharmacodynamic Biomarkers and Efficacy Endpoints for this compound
| Biomarker/Endpoint | Measurement Method | Expected Change with Treatment |
| Pharmacodynamic Biomarkers | ||
| Brain NAD+ Levels | HPLC or Mass Spectrometry | Increase |
| Target Enzyme Activity | Biochemical Assay | Inhibition or Activation |
| Efficacy Endpoints | ||
| Cognitive Function | Morris Water Maze | Improvement in spatial memory |
| Amyloid Plaque Load | Immunohistochemistry | Reduction in plaque density |
| Neuronal Count | Stereology | Preservation of neurons |
Note: The data in this table is hypothetical and for illustrative purposes only.
In recent years, there has been a growing emphasis on the use of non-animal models and in silico methods to refine, reduce, and in some cases replace the use of animals in research (the 3Rs). In silico efficacy prediction involves the use of computational models to forecast a compound's activity based on its chemical structure and known biological data. These models can screen large libraries of compounds to identify those with the highest probability of being effective, thus prioritizing which candidates to advance to more resource-intensive in vitro and in vivo testing.
Non-animal models, such as induced pluripotent stem cell (iPSC)-derived neuronal cultures from patients with a specific disease, offer a highly relevant human-based system for testing drug efficacy. nih.gov For instance, iPSC-derived neurons from an Alzheimer's patient could be used to assess the ability of this compound to reduce the production of pathogenic amyloid-beta peptides. These models can provide valuable insights into the compound's mechanism of action in a human cellular context before moving into whole-animal studies. The integration of these advanced models can lead to more informed and successful preclinical development programs.
Future Directions and Advanced Research Avenues for N Cyclopropyl 5 Ethynylnicotinamide
Design and Synthesis of Next-Generation N-Cyclopropyl-5-ethynylnicotinamide Derivatives
The core structure of this compound provides a fertile ground for medicinal chemists to design and synthesize next-generation derivatives with improved pharmacological profiles.
Prodrug strategies are a key avenue for improving the therapeutic efficacy of molecules like this compound. By converting the active drug into a temporarily inactive form, prodrugs can overcome challenges such as poor solubility, instability, and non-specific toxicity. For nicotinamide-based compounds, various prodrug approaches have been explored. nih.gov These often involve creating ester-linked redox carrier systems that can enhance delivery to specific tissues, such as the brain. nih.gov
Targeted delivery systems represent a more sophisticated approach to concentrate the therapeutic agent at the site of action, thereby minimizing systemic exposure and associated side effects. For inhibitors of NAMPT, a particularly promising strategy is the development of antibody-drug conjugates (ADCs). aacrjournals.org ADCs link the cytotoxic payload—in this case, a potent NAMPT inhibitor derived from this compound—to a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells. aacrjournals.orgacs.org This approach has been shown to be effective for other NAMPT inhibitors, demonstrating significant antitumor efficacy in preclinical models. aacrjournals.org Another innovative approach under investigation is the use of biocompatible platforms like polydopamine spheres to deliver nicotinamide (B372718) precursors to the brain, a strategy that could be adapted for this compound to target neurological disorders. rsc.org
Table 1: Potential Prodrug and Targeted Delivery Strategies for this compound
| Strategy | Description | Potential Advantages |
| Ester-Linked Redox Carriers | Covalent modification of the nicotinamide structure to enhance tissue penetration, particularly for the central nervous system. nih.gov | Improved brain delivery, sustained release of the active compound. nih.gov |
| Antibody-Drug Conjugates (ADCs) | Conjugation of a potent this compound derivative to a tumor-targeting monoclonal antibody. aacrjournals.orgacs.org | Increased therapeutic window, selective killing of cancer cells, reduced systemic toxicity. aacrjournals.org |
| Nanoparticle-Based Delivery | Encapsulation of the compound within biocompatible nanoparticles, such as polydopamine spheres. rsc.org | Enhanced bioavailability, potential for crossing the blood-brain barrier, controlled release. rsc.org |
Beyond ADCs, the development of other types of conjugates can also enhance the therapeutic index of this compound. This could involve creating dual-target inhibitors or hybrid molecules that combine the NAMPT-inhibiting properties of this compound with another pharmacophore to achieve synergistic effects. For instance, hybrid molecules combining a NAMPT inhibitor with a histone deacetylase (HDAC) inhibitor have shown remarkable antitumor activity in preclinical studies. frontiersin.org Such a strategy could lead to a more potent and selective therapeutic agent.
Application of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be employed to accelerate the optimization of this compound derivatives. By analyzing structure-activity relationships (SAR) from existing data, AI algorithms can predict the biological activities of novel, yet-to-be-synthesized compounds. researchgate.net This in silico screening allows researchers to prioritize the synthesis of molecules with the highest predicted potency and most favorable pharmacokinetic properties. nih.gov
Furthermore, AI can be used to design compounds with specific desired attributes, such as enhanced binding affinity for NAMPT or improved metabolic stability. researchgate.net These computational approaches, including molecular docking and dynamics simulations, can provide insights into the binding mode of this compound at the molecular level, guiding the rational design of more effective derivatives. researchgate.netnih.gov
Mechanistic Elucidation through Multi-Omics and Systems Biology Approaches
To fully understand the biological effects of this compound, a comprehensive, systems-level approach is necessary. Multi-omics technologies, which involve the large-scale analysis of various biological molecules, can provide a holistic view of the cellular response to the compound. "NADomics," the targeted study of the NAD+ metabolome, is particularly relevant. nih.govresearchgate.net By measuring the levels of NAD+ and its related metabolites, researchers can directly assess the impact of this compound on its presumed target pathway. nih.govcreative-proteomics.com
Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal the broader downstream effects of NAMPT inhibition. aacrjournals.org This systems biology approach can help to identify novel biomarkers of drug response, uncover potential mechanisms of resistance, and provide a more complete picture of the compound's mechanism of action. aacrjournals.org
Investigation of Novel Therapeutic Applications beyond Current Understanding
While the initial focus for NAMPT inhibitors has been on cancer, the fundamental role of NAD+ in cellular metabolism suggests that this compound could have therapeutic potential in a wider range of diseases. patsnap.comnih.gov Dysregulation of NAMPT and NAD+ metabolism has been implicated in inflammatory conditions, metabolic disorders like obesity and diabetes, and age-related diseases. patsnap.com
Future research should explore the efficacy of this compound in preclinical models of these conditions. For example, its ability to modulate immune responses could be investigated in the context of autoimmune diseases. frontiersin.org Furthermore, given the link between NAD+ levels and aging, the potential of this compound as a senolytic or for treating age-related neurodegenerative diseases warrants investigation. nih.gov
Table 2: Potential Novel Therapeutic Applications for this compound
| Therapeutic Area | Rationale |
| Oncology | Inhibition of NAMPT leads to NAD+ depletion and cell death in cancer cells with high energy demands. patsnap.comfrontiersin.org |
| Inflammatory Diseases | NAMPT has pro-inflammatory functions, and its inhibition may reduce inflammation. frontiersin.orgpatsnap.com |
| Metabolic Disorders | NAD+ is a key regulator of metabolism, and modulating its levels could be beneficial in diseases like obesity and diabetes. patsnap.com |
| Neurodegenerative Diseases | Declining NAD+ levels are associated with aging and neurodegeneration; restoring NAD+ may be protective. nih.gov |
| Immunotherapy | NAMPT inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity. frontiersin.org |
Development of Advanced Analytical Techniques for this compound Profiling
To support preclinical and potential clinical development, robust and sensitive analytical methods are essential for the accurate quantification of this compound and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis, offering high selectivity and sensitivity. creative-proteomics.comnih.govresearchgate.net
Future work in this area will involve the development and validation of specific LC-MS/MS methods for this compound. nih.gov These methods will be crucial for pharmacokinetic studies, enabling the determination of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, advanced techniques like hydrophilic interaction chromatography (HILIC) may be employed to simultaneously measure this compound and a panel of NAD+ metabolites, providing a comprehensive pharmacokinetic and pharmacodynamic profile. nih.gov
Q & A
Q. Table 1: Common Synthetic Parameters
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 80–120°C |
| Catalyst | Pd(PPh) |
| Solvent | DMF or THF |
| Purification Method | Column chromatography (SiO) |
Basic: How should researchers design a systematic literature review for this compound?
Methodological Answer:
Adopt the PICOT framework to structure the review:
- Population/Problem : Target biological systems or disease models (e.g., kinase inhibition studies).
- Intervention : Compound concentration, administration route, and exposure time.
- Comparison : Benchmark against known inhibitors (e.g., staurosporine).
- Outcome : Efficacy metrics (IC, Ki values).
- Time : Duration of experimental assays.
Use databases like PubMed, SciFinder, and Reaxys, filtering for peer-reviewed journals (2000–2025). Critically appraise sources using NIST criteria (author credentials, methodological rigor, reproducibility) .
Advanced: What experimental strategies can elucidate the mechanism of action of this compound in kinase inhibition?
Methodological Answer:
- Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler™) to identify primary targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- X-ray Crystallography : Resolve co-crystal structures with kinases (e.g., PDB deposition).
- Computational Docking : Validate binding poses using AutoDock Vina or Schrödinger Suite.
- Cellular Pathway Analysis : Pair RNA-seq with phosphoproteomics to map downstream effects.
Address discrepancies between in vitro and cellular data by controlling for membrane permeability (logP assessment) and efflux pump activity .
Advanced: How should researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from ≥5 studies, adjusting for variables (cell line, assay type, buffer pH).
- Sensitivity Analysis : Identify outlier results using Grubbs’ test (α=0.05).
- Methodological Triangulation : Cross-validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Replicate Key Experiments : Standardize protocols (e.g., ATP concentration in kinase assays).
Report all measures, conditions, and data exclusions per SRNT guidelines .
Basic: What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase (0.1% formic acid in HO/ACN), and MRM transitions (245.3 → 154.1).
- Calibration Curve : Linear range 1–1000 ng/mL (R >0.99).
- Validation Parameters : Include intra-day/inter-day precision (<15% RSD), recovery (>85%), and matrix effects (<20% suppression/enhancement).
Document instrument parameters (e.g., collision energy, dwell time) and storage stability (-80°C, ≤6 months) .
Advanced: How can mixed-methods approaches enhance studies on this compound?
Methodological Answer:
- Quantitative : Dose-response assays (IC determination) paired with qualitative transcriptomic analysis (RNA-seq) to identify off-target pathways.
- Triangulation : Validate findings via SPR (binding affinity), cellular thermal shift assays (target engagement), and molecular dynamics simulations.
- Data Integration : Use hierarchical clustering to correlate structural modifications with activity trends.
Ensure methodological transparency by reporting all statistical models (e.g., nonlinear regression for IC calculations) .
Basic: What safety and ethical considerations are critical when handling this compound?
Methodological Answer:
- Toxicity Screening : Perform Ames test (mutagenicity) and acute toxicity in rodents (LD).
- Ethical Approval : Submit protocols to institutional review boards (IRB) for in vivo studies.
- Material Safety Data Sheet (MSDS) : Document hazards (e.g., irritant, hygroscopic) and PPE requirements (gloves, lab coat, fume hood).
Store the compound in amber vials under inert gas (N) to prevent degradation .
Advanced: How can researchers optimize lead modification of this compound for improved selectivity?
Methodological Answer:
- SAR Studies : Systematically vary substituents (e.g., cyclopropyl vs. cyclobutyl) and measure activity against target vs. off-target kinases.
- Free Energy Perturbation (FEP) : Simulate ΔΔG of binding for virtual analogs.
- Crystallographic Fragment Screening : Identify auxiliary binding pockets for fragment growth.
- Selectivity Indices : Calculate using IC/IC. Report improvements in ≥3-fold increments .
Basic: What statistical methods are essential for analyzing dose-response data?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation):
- Goodness-of-Fit : Assess via R, AIC, and residual plots.
- Error Propagation : Use Monte Carlo simulations for IC confidence intervals (95% CI).
- Software : Prism (GraphPad), R (drc package), or Python (SciPy) .
Advanced: How should researchers document methodological rigor in publications?
Methodological Answer:
- Reproducibility : Detail synthetic protocols, assay conditions, and equipment models (e.g., Agilent 1260 HPLC).
- Data Availability : Deposit raw data in repositories (e.g., Zenodo, ChEMBL).
- Ethical Compliance : Include IRB/IACUC approval numbers and conflict-of-interest statements.
- Citation Standards : Use ACS or RSC formatting; avoid over-citing tangential literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
